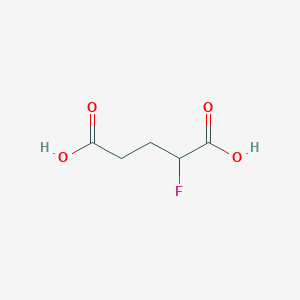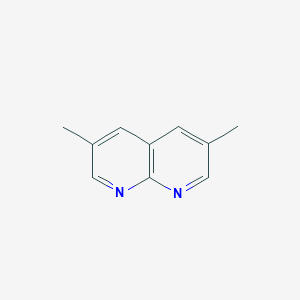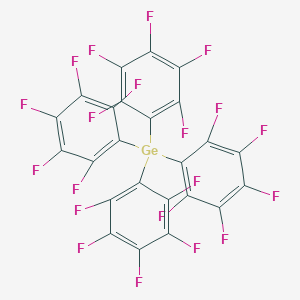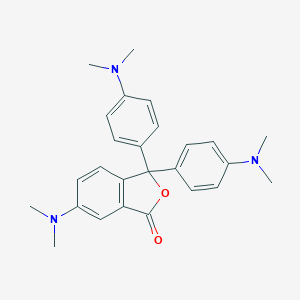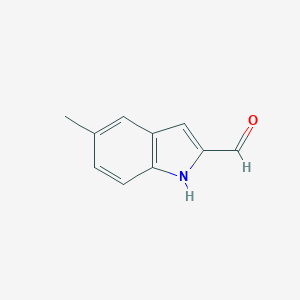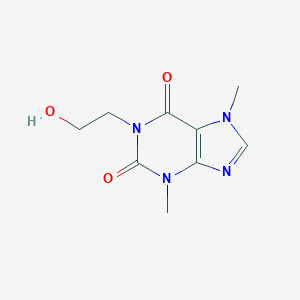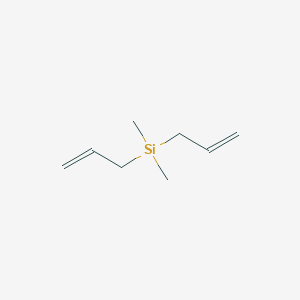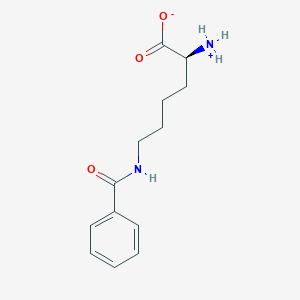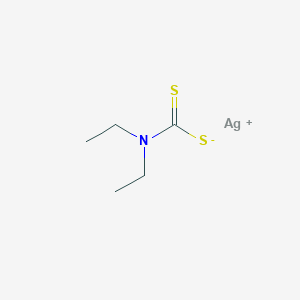
ジエチルジチオカルバミン酸銀
概要
説明
Synthesis Analysis
The synthesis of silver diethyldithiocarbamate involves the reaction between silver salts and diethyldithiocarbamate ions. The formation of AgDDC is typically facilitated through an exchange reaction with other diethyldithiocarbamate metal complexes or directly from silver ions and diethyldithiocarbamate ligands.
Molecular Structure Analysis
The molecular structure of AgDDC has been characterized by various techniques, including X-ray diffraction, showing that it forms hexameric molecules [AgS2CN(C2H5)2]6 with a distinct chain structure along the crystal axis. Each silver atom is connected to five other atoms, forming a complex structural arrangement (Yamaguchi, Kido, Uechi, & Yasukouchi, 1976).
Chemical Reactions and Properties
Silver diethyldithiocarbamate participates in various chemical reactions, particularly in analytical chemistry for the spectrophotometric determination of metal ions. It reacts with mercury and silver ions in a displacement reaction, showcasing its utility in trace metal analysis (Alvarez-coque, Camañas, Martinez Vaya, Ramos, & Fernández, 1986). The compound is also involved in luminescent and thermal properties studies, indicating its relevance in various chemical investigations (Yue et al., 2019).
Physical Properties Analysis
The physical properties of AgDDC, including its solubility, melting point, and crystal structure, have been thoroughly investigated to understand its behavior in different environments and its stability under various conditions.
Chemical Properties Analysis
AgDDC's chemical properties, such as its reactivity with different metal ions, its stability in various solvents, and its application in the preconcentration and detection of metals, have been extensively studied. Its role as a chelating agent, particularly in the complexation and detection of silver ions, has been well-documented, highlighting its significance in analytical methodologies (Pei Liang & Lili Peng, 2010).
科学的研究の応用
ヒ素濃度の測定
AgDDCは、主に様々なサンプル中のヒ素の色度測定のための分析試薬として使用されます。水に対する不溶性は、ナトリウム塩と比較して、この目的に特に有用です。 ピリジンに溶解すると、強度に黄色の溶液を形成し、ヒ素レベルを定量化するために使用できます .
重金属のキレート化
この化合物は、重金属のキレート剤として機能します。 さまざまな金属イオンと錯体を形成することができ、これは生物学的または環境サンプルからの重金属の除去または分析に役立ちます .
一酸化窒素の検出
AgDDCは、鉄(II)と組み合わせて、脳、腎臓、肝臓、およびその他の組織中の一酸化窒素(NO)を検出するために使用できます。 このアプリケーションは、さまざまな生理学的プロセスにおけるNOの役割を研究するために不可欠です .
銅の定量化
銅キレート剤として、AgDDCは生物学的材料中の銅を定量化するために使用されます。 これは、多くの場合、電子スピン共鳴(ESR)を使用して行われ、これは銅代謝および銅関連疾患に関連する研究において重要です .
配位化合物の合成
AgDDCは、配位化合物にジエチルジチオカルバマト配位子を導入するために使用できます。 これは、さまざまな研究アプリケーションのための新しい配位錯体の合成に役立ちます .
イオン選択性電極の開発
この化合物は、硝酸イオンのイオン選択性電極を開発するために使用されます。 これらの電極は、環境モニタリングおよび分析における重要なツールです .
ナノ複合材料合成の前駆体
AgDDCは、Ag2S-グラフェンナノ複合材料の合成のための前駆体として機能します。 これらのナノ複合材料は、電子工学、触媒作用、およびセンシング技術において潜在的な用途を持っています .
組織学と血液学
組織学と血液学の分野では、AgDDCは診断アッセイの製造に使用されます。 これは、さまざまな医療診断手順において重要な、少量のヒ素の色度測定に役割を果たします .
作用機序
Target of Action
Silver diethyldithiocarbamate (AgDDC) is the silver salt of diethyldithiocarbamic acid . The primary targets of AgDDC are heavy metals, as it is a well-known chelator of these substances . It also targets enzymes such as superoxide dismutase and ascorbate oxidase .
Mode of Action
AgDDC interacts with its targets primarily through chelation, a type of bonding that involves the formation of multiple bonds between a metal ion and a single ligand . This interaction results in the formation of a chelate, a stable, ring-shaped compound . In the case of enzymes, AgDDC acts as an inhibitor, preventing the enzymes from carrying out their normal functions .
Biochemical Pathways
The biochemical pathways affected by AgDDC are largely dependent on the specific targets of the compound. For example, when AgDDC chelates heavy metals, it can disrupt the biochemical pathways in which these metals play a crucial role . When AgDDC inhibits enzymes like superoxide dismutase and ascorbate oxidase, it can affect the pathways related to oxidative stress .
Pharmacokinetics
It is known that agddc is insoluble in water but soluble in pyridine . This solubility profile can impact the bioavailability of AgDDC, as it may affect the compound’s absorption and distribution within the body.
Result of Action
The molecular and cellular effects of AgDDC’s action are diverse and depend on the specific targets of the compound. For instance, the chelation of heavy metals can lead to the detoxification of these potentially harmful substances . The inhibition of enzymes can result in changes in cellular metabolism and other processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of AgDDC. For example, the presence of heavy metals in the environment can affect the chelating activity of AgDDC . Additionally, the pH and temperature of the environment can influence the stability of the chelate formed by AgDDC .
Safety and Hazards
Silver diethyldithiocarbamate is harmful if swallowed and may cause gastrointestinal irritation with nausea, vomiting, and diarrhea . It can cause nervous system damage and thyroid abnormalities . It should be stored in a well-ventilated place and kept in a tightly closed container .
Relevant Papers Several papers have been published on the topic of Silver diethyldithiocarbamate. For instance, one study demonstrated the transformation of negatively charged silver nanoparticles into positively charged ones by sodium diethyldithiocarbamate . Another paper discussed the use of Silver diethyldithiocarbamate for the determination of arsenic concentrations .
生化学分析
Biochemical Properties
Silver diethyldithiocarbamate has been found to interact with various biomolecules. It is known to chelate heavy metals, which suggests that it may interact with metalloproteins and metal-dependent enzymes
Cellular Effects
It has been suggested that silver ions released from silver diethyldithiocarbamate can interact with bacterial cell membranes, disrupting their integrity and leading to cell death .
Molecular Mechanism
It is known to act as a chelator of heavy metals, suggesting that it may exert its effects by binding to these metals and altering their biochemical activity
Temporal Effects in Laboratory Settings
It is known that silver diethyldithiocarbamate is insoluble in water, which may influence its stability and degradation over time .
Metabolic Pathways
Silver diethyldithiocarbamate is involved in the chelation of heavy metals, suggesting that it may interact with metabolic pathways involving these metals
Transport and Distribution
Given its insolubility in water, it may be transported and distributed differently compared to other compounds .
特性
IUPAC Name |
silver;N,N-diethylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS2.Ag/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVHDIYWJVLAGH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)[S-].[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10AgNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933003 | |
| Record name | Silver(1+) diethylcarbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow odorless powder; [MSDSonline] | |
| Record name | Silver diethyldithiocarbamate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8651 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1470-61-7, 38351-46-1 | |
| Record name | Silver diethyldithiocarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1470-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silver diethyldithiocarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001470617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyldithiocarbamic acid, silver salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038351461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silver, (diethylcarbamodithioato-.kappa.S,.kappa.S')- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silver(1+) diethylcarbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyldithiocarbamic acid, silver salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.978 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (diethyldithiocarbamato-S,S')silver | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DITIOCARB SILVER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVN001B86O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is silver diethyldithiocarbamate used to determine arsenic levels?
A1: AgDDTC reacts with arsine (AsH3) gas generated from arsenic-containing samples to form a colored complex. [, , , , , , , ] This complex can then be quantified using spectrophotometry at a specific wavelength (typically 535 nm). [, , , ] The intensity of the color is directly proportional to the concentration of arsenic in the sample. [, ]
Q2: What are the advantages of using the silver diethyldithiocarbamate method for arsenic determination?
A2: This method is widely used due to its cost-effectiveness, simplicity, and effectiveness. [, ] It is particularly useful for analyzing biological samples like nails, hair, and urine. []
Q3: Are there any limitations to the silver diethyldithiocarbamate method for arsenic analysis?
A3: Yes, the method can be influenced by interfering substances such as antimony, humic acid, and phosphinic acid, which may lead to overestimation of arsenic levels. [, , ] Additionally, the method can be time-consuming and requires careful control of experimental conditions for accurate results. [, ]
Q4: What improvements have been made to enhance the sensitivity and accuracy of the AgDDTC method?
A4: Researchers have explored several modifications, including controlling reaction temperature, optimizing apparatus design with improved absorption tubes, using high-purity reagents like copperized zinc, and incorporating pre-concentration techniques. [, , , ] These adjustments aim to minimize arsenic loss, enhance arsine generation, and improve the detection limit of the method.
Q5: Can silver diethyldithiocarbamate be used to determine other elements besides arsenic?
A5: Yes, researchers have investigated its use in determining antimony and phosphine levels. [, ] Similar to arsenic determination, these methods exploit the ability of AgDDTC to react with stibine (SbH3) and phosphine (PH3) to form measurable colored complexes.
Q6: How is silver diethyldithiocarbamate used in electrochemical sensors?
A6: AgDDTC can function as a neutral carrier in polymeric membrane electrodes. [] These electrodes exhibit high sensitivity and selectivity for specific ions like dimethylarsinate (DMAs). [] They offer a promising approach for monitoring DMAs levels in biological and environmental samples.
Q7: What are the applications of silver diethyldithiocarbamate in material science?
A7: AgDDTC serves as a single-source precursor for synthesizing silver sulfide (Ag2S) nanoparticles. [] These nanoparticles have potential applications in various fields, including optoelectronics and catalysis.
Q8: What is the molecular formula and weight of silver diethyldithiocarbamate?
A8: The molecular formula of silver diethyldithiocarbamate is C5H10AgNS2, and its molecular weight is 268.19 g/mol.
Q9: Is there any spectroscopic data available for silver diethyldithiocarbamate?
A9: Yes, studies have employed techniques like infrared (IR) spectroscopy to characterize the interactions of AgDDTC with different ions and to understand its potential response mechanism in ion-selective electrodes. [] Polarized optical absorption studies have also been conducted on AgDDTC to investigate its electronic structure and optical properties. []
Q10: What are the environmental concerns related to silver diethyldithiocarbamate?
A10: While AgDDTC is a valuable analytical reagent, it is crucial to consider its potential environmental impact. Studies are needed to assess its ecotoxicological effects and develop strategies for responsible waste management and recycling. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




